molecular formula C9H8BrN B8781904 2-(3-(Bromomethyl)phenyl)acetonitrile CAS No. 123226-36-8

2-(3-(Bromomethyl)phenyl)acetonitrile

Cat. No.: B8781904
CAS No.: 123226-36-8
M. Wt: 210.07 g/mol
InChI Key: VHOZGWCVCWCNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Bromomethyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

2-(3-(Bromomethyl)phenyl)acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

Reaction Type Example Reaction Yield (%) Reference
Nucleophilic substitutionReaction with amines to form acetamides85
Coupling reactionsCross-coupling with aryl boronic acids75
AlkylationAlkylation with alkyl halides90

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for biologically active molecules. Its derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low nanomolar inhibitory activities, suggesting their potential as new antimicrobial agents.

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that some derivatives showed significant selectivity for T-lymphoblastic leukemia cells while exhibiting minimal effects on non-cancerous cells, indicating a favorable therapeutic index .

Materials Science

In materials science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.

Table 2: Material Applications of this compound

Material Type Application Properties Enhanced Reference
PolymersCross-linking agent in thermosetting resinsMechanical strength
NanocompositesSynthesis of polymer nanocompositesThermal stability

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for preparing 2-(3-(Bromomethyl)phenyl)acetonitrile with high purity and yield?

  • Methodological Answer : The compound is synthesized via bromination of precursors like 3-methylphenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent (e.g., CCl₄). Key parameters include maintaining 60–80°C for 6–12 hours, using 1.2–1.5 equivalents of NBS to minimize di-bromination, and purifying via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol). Reaction progress is monitored by TLC and NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and bromomethyl protons (δ ~4.3 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm).
  • IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~560 cm⁻¹ (C-Br).
  • Mass Spectrometry : Molecular ion peak at m/z 225 (M⁺).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Heavy-atom (Br) positioning is prioritized to mitigate phase problems .

Advanced Research Questions

Q. How can researchers address the thermal instability of this compound during synthetic applications?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or light. During reactions, maintain temperatures below 100°C and stabilize radical pathways with inhibitors like BHT. Thermal gravimetric analysis (TGA) determines decomposition onset temperatures (~150°C based on related brominated analogs) to establish safe handling protocols .

Q. What mechanistic pathways govern the bromination of precursors to form this compound?

  • Methodological Answer : Bromination proceeds via a radical chain mechanism. AIBN generates bromine radicals, which abstract hydrogen from the methyl group, forming a benzyl radical. Bromine atom transfer yields the product. Competing electrophilic substitution at aromatic positions is suppressed by using non-polar solvents. Kinetic studies (GC-MS) and radical trapping experiments (TEMPO) validate the mechanism .

Q. In what ways can this compound be utilized as a building block for heterocyclic compounds like oxadiazoles or thiophenes?

  • Methodological Answer :

  • Thiophenes : React with Na₂S·9H₂O to form 2-(3-(thiophenyl)phenyl)acetonitrile, followed by oxidative cyclization (e.g., I₂ in DMF).
  • Oxadiazoles : Condense with hydrazides (e.g., acetic hydrazide) in acidic conditions (H₂SO₄) to form 1,3,4-oxadiazoles. Monitor by LC-MS and isolate via preparative HPLC .

Q. How can crystallographic challenges, such as twinning, be resolved when determining the crystal structure of this compound?

  • Methodological Answer : Crystallize the compound via slow evaporation from dichloromethane/hexane. Use SHELXL’s TWINLAWS command to model twinning. Collect diffraction data at 100 K to reduce thermal motion artifacts. Refine heavy atoms (Br) first, followed by anisotropic displacement parameters for lighter atoms. Validate the structure using R-factor convergence (<5%) .

Q. Notes

  • Avoid commercial sources (e.g., ) per user instructions.
  • Methodological answers emphasize reproducible experimental design and data validation.
  • Advanced questions integrate mechanistic analysis and interdisciplinary techniques (e.g., crystallography, kinetics).

Properties

CAS No.

123226-36-8

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-[3-(bromomethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H8BrN/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6H,4,7H2

InChI Key

VHOZGWCVCWCNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of (3-hydroxymethylphenyl)acetonitrile (0.97 g, 7.3 mmol) in THF (35 mL) was added CBr4 (2.5 g, 7.7 mmol) and Ph3P (2.0 g, 7.7 mmol), and the reaction mixture was stirred for 3 h. The reaction mixture was filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, eluent 1:9 to 1:4 EtOAc/hexanes) provided (3-bromomethylphenyl)acetonitrile as a clear oil (0.89 g, 58%): 1H NMR (300 MHz, MeOD) δ 7.47-7.29 (m, 1H), 7.27 (s, 1H), 6.97-6.82 (m, 1H), 4.87 (s, 2H), 3.91 (s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.